molecular formula C37H42F3N3O4 B10792347 4-(3,4-dimethoxyphenyl)-2-(5-((R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one

4-(3,4-dimethoxyphenyl)-2-(5-((R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one

Cat. No.: B10792347
M. Wt: 649.7 g/mol
InChI Key: QXJNTMSGRQZRFO-DQZOQLMQSA-N
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Description

4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the 5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl group: This can be accomplished through a series of nucleophilic substitution reactions and amide bond formations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dimethoxyphenyl)-2-(5-(®-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propylamino)pentyl)-4a,5,8,8a-tetrahydrophthalazin-1(2H)-one is unique due to its complex structure, which includes multiple functional groups that contribute to its reactivity and potential applications. This complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C37H42F3N3O4

Molecular Weight

649.7 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[5-[[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]pentyl]-4a,5,8,8a-tetrahydrophthalazin-1-one

InChI

InChI=1S/C37H42F3N3O4/c1-45-33-20-15-27(25-34(33)46-2)35-30-13-7-8-14-31(30)36(44)43(42-35)24-10-4-9-22-41-23-21-32(26-11-5-3-6-12-26)47-29-18-16-28(17-19-29)37(38,39)40/h3,5-8,11-12,15-20,25,30-32,41H,4,9-10,13-14,21-24H2,1-2H3/t30?,31?,32-/m1/s1

InChI Key

QXJNTMSGRQZRFO-DQZOQLMQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)CCCCCNCC[C@H](C4=CC=CC=C4)OC5=CC=C(C=C5)C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C3C2CC=CC3)CCCCCNCCC(C4=CC=CC=C4)OC5=CC=C(C=C5)C(F)(F)F)OC

Origin of Product

United States

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